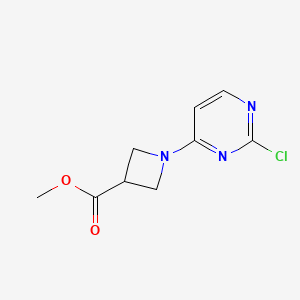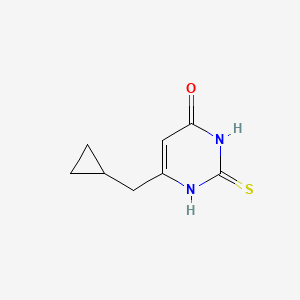
6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
描述
6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (6-CPM-THP) is a cyclopropylmethylated derivative of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (THP). It is a novel heterocyclic compound which has recently been studied for its potential applications in scientific research. This compound has several unique properties that make it an attractive candidate for a variety of research applications.
科学研究应用
6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of several enzymes, including cytochrome P450 isozymes, and has been used in studies of the mechanism of action of these enzymes. It has also been found to be a potent inhibitor of the enzyme aldose reductase, which is involved in the metabolism of glucose and other sugars. In addition, this compound has been used in studies of the biochemical and physiological effects of various drugs.
作用机制
The mechanism of action of 6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the metabolism of drugs and other compounds. It is thought to do this by binding to the active site of the enzyme and preventing it from functioning properly. In addition, this compound may also interact with other molecules in the cell, such as DNA and proteins, to alter their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to inhibit the activity of several enzymes, including cytochrome P450 isozymes and aldose reductase. In addition, it has been found to interact with DNA and proteins, which may alter their activity.
实验室实验的优点和局限性
The main advantage of using 6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in lab experiments is that it is a relatively simple compound to synthesize and is relatively inexpensive. In addition, it is a potent inhibitor of several enzymes, which makes it a useful tool for studying the mechanisms of action of these enzymes. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it is not very stable and can degrade over time.
未来方向
There are several potential future directions for research on 6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. First, further research is needed to better understand the mechanism of action of this compound and its interaction with other molecules in the cell. Second, more research is needed to understand the biochemical and physiological effects of this compound. Third, further studies are needed to investigate the potential applications of this compound in drug development and other scientific research areas. Finally, more research is needed to understand the advantages and limitations of using this compound in lab experiments.
属性
IUPAC Name |
6-(cyclopropylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c11-7-4-6(3-5-1-2-5)9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPUFUAXEVDSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



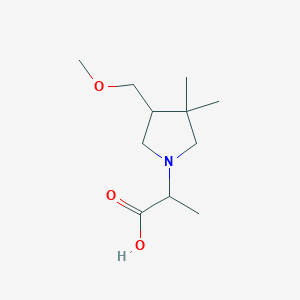
![(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1481380.png)

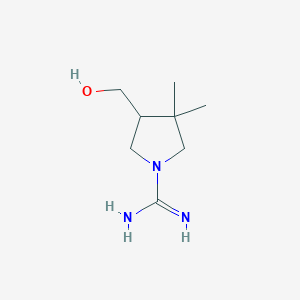
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481384.png)

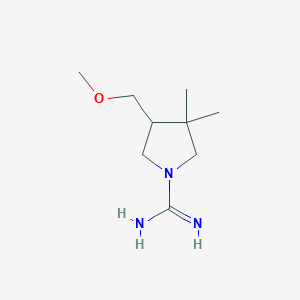


![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine](/img/structure/B1481389.png)
![(2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1481391.png)

